molecular formula C12H12O2 B1340736 3-Acetyl-2-ethylbenzofuran CAS No. 4265-18-3

3-Acetyl-2-ethylbenzofuran

Cat. No.: B1340736
CAS No.: 4265-18-3
M. Wt: 188.22 g/mol
InChI Key: VFEWHHLOSXJICP-UHFFFAOYSA-N
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Description

3-Acetyl-2-ethylbenzofuran (CAS: 4265-18-3) is a benzofuran derivative with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . Its structure consists of a benzofuran core substituted with an acetyl group (-COCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 2-position (Figure 1). Benzofuran derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility.

Properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWHHLOSXJICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480789
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-18-3
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Scale-Up: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.

    Catalysts: Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetyl-2-ethylbenzofuran can undergo oxidation reactions to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and hydrocarbons.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-acetyl-2-ethylbenzofuran with structurally related benzofuran derivatives, focusing on molecular features, physical properties, and functional group effects.

Substituent Effects on Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₂O₂ 188.22 2-ethyl, 3-acetyl Higher lipophilicity due to alkyl/acetyl groups
2,3-Benzofuran C₈H₆O 118.13 Unsubstituted benzofuran Colorless liquid; bp 173–174°C
Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate C₁₇H₂₀O₄ 288.34 3-methyl, 5-(3-oxobutyl), 2-carboxylate Ester group enhances polarity; soluble in organic solvents
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran C₂₂H₁₇FO₂S 364.42 3-ethylsulfinyl, 2-(3-fluorophenyl), 5-phenyl High molecular weight; m.p. 172–173°C; π–π stacking in crystal structure
  • Functional Group Impact: Acetyl vs. Ethyl vs. Fluorophenyl Substituents: Ethyl groups increase hydrophobicity, whereas fluorophenyl groups (e.g., in ’s compound) introduce electronegativity and rigidity, affecting binding affinities in biological systems .

Crystallographic and Thermal Properties

  • 3-Ethylsulfinyl Derivatives: These compounds form centrosymmetric dimers via hydrogen bonding and π–π interactions, leading to higher melting points (~170–173°C) compared to non-polar analogs .

Pharmacological Potential

  • Esters like Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate may serve as prodrugs, leveraging carboxylate groups for improved bioavailability .

Biological Activity

3-Acetyl-2-ethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by its molecular formula C12H12O2C_{12}H_{12}O_{2}. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Benzofuran derivatives, including this compound, have been shown to inhibit the growth of various microbial strains. The mechanism of action appears to involve enzyme inhibition, which disrupts metabolic pathways critical for microbial survival.

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. The compound's unique structure, featuring both an acetyl group and an ethyl group, may contribute to its distinct biological activities.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced viability in:

  • Breast Cancer (MCF-7) : IC50 = 25 µM
  • Lung Cancer (A549) : IC50 = 30 µM
  • Colon Cancer (HCT116) : IC50 = 22 µM

The results indicate a promising potential for this compound in cancer therapeutics, warranting further exploration into its mechanisms of action .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in microbial growth and cancer cell proliferation. The compound may interfere with metabolic pathways critical for the survival of pathogens or cancer cells, suggesting a multifaceted mechanism of action.

Biological EffectMechanism
AntimicrobialInhibition of enzyme activity
AnticancerDisruption of cell cycle progression
Anti-inflammatoryModulation of cytokine release

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 2-ethylbenzofuran with acylating agents such as acetyl chloride under basic conditions. Optimization of reaction conditions can enhance yield and purity, making it a viable candidate for industrial applications in pharmaceuticals and materials science .

Comparative Analysis with Similar Compounds

When compared to similar compounds like 2-acetylbenzofuran and 3-acetylbenzofuran, the presence of both an acetyl group at the 3-position and an ethyl group at the 2-position in this compound contributes to its unique biological profile. This structural uniqueness may enhance its efficacy against microbial and cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Acetyl-2-ethylbenzofuran
Reactant of Route 2
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